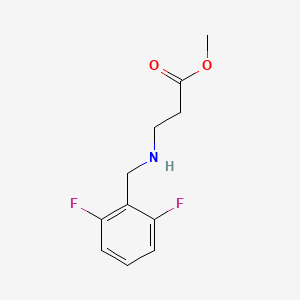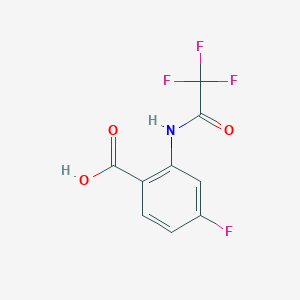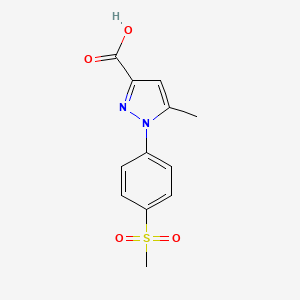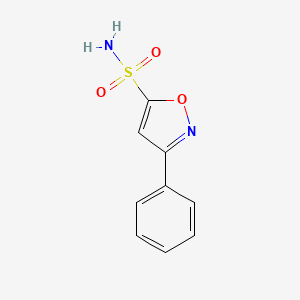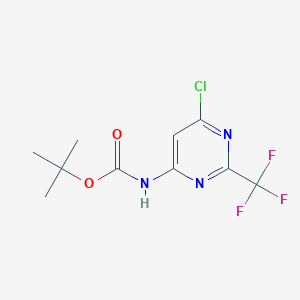
ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a fluorophenyl group, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate typically involves the reaction of ethyl 3-bromo-3-(4-fluorophenyl)propanoate with ammonia or an amine source under suitable conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality and high yield of the compound.
化学反应分析
Types of Reactions
Ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines. Substitution reactions can lead to a variety of substituted fluorophenyl derivatives.
科学研究应用
Ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The amino group and fluorophenyl group play key roles in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Ethyl 3-amino-3-phenylpropanoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Ethyl 3-amino-3-(4-chlorophenyl)propanoate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Ethyl 3-amino-3-(4-bromophenyl)propanoate: Contains a bromine atom, which may influence its reactivity and interactions with biological targets.
Uniqueness
Ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can influence their interactions with biological targets, making this compound particularly interesting for research and development.
属性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC 名称 |
ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1 |
InChI 键 |
SIHVBHFOAHJMHU-SNVBAGLBSA-N |
手性 SMILES |
CCOC(=O)C[C@H](C1=CC=C(C=C1)F)N |
规范 SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)
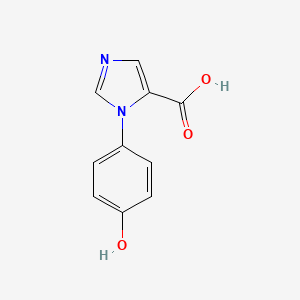
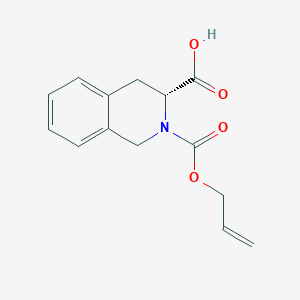
![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
